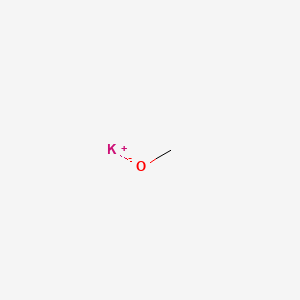

Potassium methoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium methoxide: , also known as this compound, is a chemical compound with the formula CH₃OK. It is the potassium salt of methanol and is commonly used as a strong base and as a catalyst in various chemical reactions. This compound is a white to yellowish, hygroscopic, odorless crystalline powder that reacts violently with water, forming potassium hydroxide and methanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Laboratory Scale Preparation:

- Potassium methoxide can be synthesized by the reaction of metallic potassium with methanol. This reaction is strongly exothermic and releases equimolar amounts of hydrogen .

- Another method involves the reaction of potassium hydride with methanol, forming potassium methanolate .

- The exothermic reaction of potassium hydroxide with methanol also leads to the formation of potassium methanolate and water. The removal of water is crucial for the reaction conversion due to the hygroscopic nature of potassium hydroxide .

-

Industrial Production Methods:

- On a large scale, potassium methanolate is produced by decomposing potassium amalgam with methanol. Potassium amalgam is produced by the chloralkali-electrolysis of potassium chloride. Impurities of metallic mercury in the resulting potassium methanolate can be eliminated by ultrafiltration .

- Solid potassium methanolate is obtained by distilling off the methanol. Solutions of potassium methanolate (25 to 32% by weight) are preferably used for chemical purposes .

Analyse Chemischer Reaktionen

Preparation Reactions

Potassium methoxide is synthesized through three primary methods:

Reaction of Potassium Hydroxide with Methanol

The equilibrium reaction forms this compound and water:

KOH+CH3OH⇌CH3OK+H2O

-

Key Conditions :

Metallic Potassium with Methanol

This exothermic reaction produces hydrogen gas:

2K+2CH3OH→2CH3OK+H2↑

Potassium Carbonate with Methanol

A less common method involving precipitation of potassium bicarbonate:

K2CO3+CH3OH→CH3OK+KHCO3↓

Transesterification in Biodiesel Production

This compound catalyzes triglyceride conversion to fatty acid methyl esters (FAME):

Triglyceride+3CH3OHCH3OK3FAME+Glycerol

| Optimal Reaction Conditions | Values | Source |

|---|---|---|

| Catalyst concentration | 1.59 wt% | |

| Temperature | 50°C | |

| Methanol/oil molar ratio | 4.5:1 | |

| Yield | 95.8% |

Carbonylation Reactions

This compound facilitates methanol carbonylation to methyl formate:

CH3OH+COCH3OKHCOOCH3

-

Mechanism involves methoxide acting as a base to deprotonate methanol, enhancing nucleophilic attack on CO .

Hydrolysis and Decomposition

This compound reacts violently with water:

CH3OK+H2O→CH3OH+KOH

-

Hazards :

| Property | Value |

|---|---|

| Spontaneous ignition temp. | 70°C |

| Water reaction rate | Immediate |

Reactions with Acids

Neutralization with acids like HCl yields methanol and salts:

CH3OK+HCl→CH3OH+KCl

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Biodiesel Production

- Role : Potassium methoxide acts as a catalyst in the transesterification process used to produce biodiesel from triglycerides.

- Process : The reaction involves the conversion of fats or oils into methyl esters (biodiesel) and glycerol.

- Efficiency : Its use enhances reaction rates and yields, making biodiesel production more efficient .

- Pharmaceuticals

- Chemical Synthesis

- Agricultural Chemicals

- Food Processing

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biodiesel Production | Catalyst in transesterification | Increased yield and reaction efficiency |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Improved yields |

| Chemical Synthesis | Production of fine chemicals | Versatile applications |

| Agricultural Chemicals | Intermediate for pesticides | Enhanced efficacy |

| Food Processing | Catalyst for fatty acid esters | Cleaner production processes |

Case Study 1: Biodiesel Production

A study conducted on the use of this compound in biodiesel production highlighted its effectiveness as a catalyst. The research demonstrated that using this compound resulted in higher yields compared to traditional catalysts like sodium hydroxide. The reaction conditions optimized for this compound included a molar ratio of alcohol to oil that maximized conversion rates while minimizing by-product formation .

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical applications, this compound was employed to synthesize a specific API used in treating chronic conditions. The study showed that using this compound as a catalyst reduced reaction time significantly while increasing the overall yield by approximately 30% compared to conventional methods .

Wirkmechanismus

- Potassium methoxide acts as a strong base, facilitating the deprotonation of acidic compounds and promoting various chemical reactions .

- It catalyzes transesterification reactions by providing a nucleophilic methoxide ion that attacks the carbonyl carbon of esters, leading to the formation of new ester products .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Sodium methanolate (Sodium methoxide): Similar to potassium methanolate, sodium methanolate is used as a strong base and catalyst in various chemical reactions.

Potassium ethoxide: Another alkoxide of potassium, potassium ethoxide is used in similar applications but has different reactivity due to the ethoxide group.

Uniqueness:

Biologische Aktivität

Potassium methoxide (KOMe) is an alkoxide derived from methanol and potassium, recognized primarily for its role as a strong base and catalyst in organic synthesis, particularly in the production of biodiesel. Its biological activity, although less explored than its chemical applications, presents intriguing facets that merit detailed examination.

This compound is a hygroscopic white to yellowish crystalline powder that reacts violently with water, producing potassium hydroxide and methanol. Its basicity makes it an effective catalyst in transesterification reactions, where triglycerides are converted into fatty acid methyl esters (biodiesel) and glycerol. The reaction mechanism involves the formation of a nucleophilic methoxide ion, which attacks the carbonyl carbon of triglycerides, leading to the production of biodiesel.

2. Applications in Biodiesel Production

The primary application of this compound is in biodiesel production, where it serves as a catalyst for transesterification. Studies have shown that using this compound can significantly enhance the yield of fatty acid methyl esters (FAME). For instance, optimal conditions reported include a this compound concentration of 1.59% by weight, a reaction temperature of 50 °C, and a methanol-to-oil ratio of 4.5:1, achieving biodiesel yields up to 95.8% with low free fatty acid content .

3. Biological Activity and Ecotoxicity

While this compound is primarily recognized for its catalytic properties, its biological activity is linked to its interaction with living organisms and ecosystems:

- Soil Health : this compound has been found to improve soil structure and microbial activity when used as a fertilizer. It increases organic matter content, which can enhance crop yields and shelf life of produce .

- Toxicological Profile : The toxicity of this compound stems from its decomposition products—potassium hydroxide and methanol—during hydrolysis in aqueous environments. These products can be corrosive and harmful to aquatic life if released into the environment .

4. Case Studies

Several research studies have investigated the effects of this compound in various biological contexts:

- Biodiesel Production Efficiency : One study demonstrated that using this compound as a catalyst resulted in a higher yield of biodiesel compared to sodium-based catalysts, particularly when free fatty acids were present in the feedstock . This highlights its effectiveness in processing lower-quality oils.

- Microbial Activity Enhancement : Research indicates that this compound can enhance microbial activity in soil, promoting healthier plant growth and potentially increasing agricultural output .

5. Comparative Analysis

The following table summarizes key characteristics and findings related to this compound's biological activity:

| Property/Activity | This compound | Sodium Methoxide |

|---|---|---|

| Catalytic Efficiency | Higher yield in biodiesel production | Lower yield; less effective with FFA |

| Soil Improvement | Increases organic matter; boosts microbial activity | Moderate effect on soil health |

| Toxicity Profile | Corrosive; impacts aquatic life due to byproducts | Similar toxicity concerns |

| Reaction Conditions | Optimal at 50 °C; 1.59% concentration | Varies; generally less effective |

6. Conclusion

This compound serves as a pivotal compound in both chemical synthesis and biological applications. Its role as a catalyst in biodiesel production underscores its importance in sustainable energy solutions while also contributing positively to soil health when used appropriately. However, caution must be exercised regarding its ecotoxicological effects due to its corrosive nature upon hydrolysis.

Eigenschaften

CAS-Nummer |

865-33-8 |

|---|---|

Molekularformel |

CH4KO |

Molekulargewicht |

71.140 g/mol |

IUPAC-Name |

potassium;methanolate |

InChI |

InChI=1S/CH4O.K/c1-2;/h2H,1H3; |

InChI-Schlüssel |

VXJPCEOTZNHHOA-UHFFFAOYSA-N |

SMILES |

C[O-].[K+] |

Kanonische SMILES |

CO.[K] |

Dichte |

1.7 g/cm³ |

Flammpunkt |

11 °C c.c. |

melting_point |

No melting point; decomposes at >50 °C |

Key on ui other cas no. |

865-33-8 |

Physikalische Beschreibung |

Liquid WHITE-TO-YELLOW HYGROSCOPIC POWDER. |

Piktogramme |

Flammable; Corrosive; Irritant |

Löslichkeit |

Solubility in water: reaction |

Synonyme |

potassium methylate |

Dampfdruck |

Vapor pressure, Pa at 25 °C: (negligible) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of potassium methoxide in organic synthesis?

A1: this compound is widely recognized as a catalyst in transesterification reactions [, , , ]. This process is crucial for biodiesel production, where it facilitates the conversion of triglycerides from vegetable oils or animal fats into fatty acid methyl esters (FAME) [, , , ].

Q2: How does the catalytic activity of this compound compare to other alkaline catalysts in biodiesel production?

A2: Studies show that this compound exhibits superior catalytic activity compared to potassium hydroxide and sodium hydroxide in biodiesel production [, ]. It accelerates the reaction and leads to a higher conversion equilibrium, resulting in better biodiesel yields [, ].

Q3: Are there any drawbacks to using this compound as a catalyst in biodiesel production?

A3: While highly effective, this compound can lead to the formation of undesirable soap as a byproduct, especially when the feedstock contains free fatty acids [, ]. This can impact the purity and yield of the biodiesel produced.

Q4: Besides biodiesel production, what other applications utilize this compound's catalytic properties?

A4: this compound is a versatile catalyst employed in various other reactions. For example, it facilitates the dehalogenative deuteration of aryl halides, enabling the incorporation of deuterium into complex molecules for pharmaceutical and medicinal chemistry research []. It also catalyzes the anionic polymerization of lactones, leading to the synthesis of biodegradable polyesters [, ].

Q5: How does this compound promote dehalogenative deuteration reactions?

A5: In the presence of a deuterium source like CD3CN, this compound mediates the removal of a halogen atom from an aryl halide and its replacement with deuterium []. This method offers high deuterium incorporation and is particularly useful for labeling heteroarenes found in pharmaceuticals [].

Q6: Does this compound react with cellulose?

A6: Yes, this compound reacts with cellulose to form potassium cellulosates [, ]. This reaction is influenced by the concentration of this compound and can be enhanced by using co-solvents like dimethyl sulfoxide and pyridine [, ].

Q7: What is the significance of potassium cellulosate formation?

A7: Potassium cellulosates serve as valuable intermediates in the preparation of cellulose derivatives and can act as initiators for anionic graft polymerization of vinyl monomers [, ].

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula CH3KO and a molecular weight of 70.13 g/mol.

Q9: Does the cation associated with methoxide influence its reactivity?

A9: Yes, the counterion significantly affects methoxide reactivity. For instance, sodium methoxide exhibits higher basicity in methanol compared to this compound, particularly in reactions involving multi-charged adducts where stronger association with sodium ions is observed [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.